molecular formula C11H8N6O2S B5622352 8-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitroquinoline

8-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitroquinoline

Cat. No. B5622352
M. Wt: 288.29 g/mol
InChI Key: YLNJRGFQMVWVDO-UHFFFAOYSA-N
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Description

8-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitroquinoline is a compound that belongs to the class of quinoline derivatives, known for their diverse chemical properties and applications in various fields of chemistry and biology. While specific studies directly on this compound are scarce, related research on quinoline derivatives and their synthesis, molecular structure, and properties provide valuable insights.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves condensation reactions, redox processes, and the formation of complex structures through multi-step procedures. A practical synthesis approach for related compounds involves heating o-halonitrobenzenes with tetrahydroisoquinolines, serving as building blocks, bases, and double hydride donors in a cascade of uncatalyzed aromatic substitution and condensation reactions (Nguyen, Ermolenko, & Al‐Mourabit, 2016).

Molecular Structure Analysis

Quinoline derivatives' molecular structures are characterized by their heterocyclic core, often modified with various functional groups leading to a wide range of chemical behaviors. Crystallographic studies of isomeric quinolines have revealed hydrogen-bonded structures, indicating the significance of intermolecular interactions in determining the compounds' structural configurations (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including redox reactions, nucleophilic substitutions, and complexation with metals. These reactions are crucial for modifying the chemical properties of quinoline derivatives for specific applications. Studies have shown that metal complexes of quinoline derivatives exhibit significant antibacterial activities, indicating their potential in medicinal chemistry (Patel & Patel, 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure and substituent groups. These properties are critical for their application in different chemical and pharmaceutical processes. Research on the corrosion inhibition of mild steel by quinoline derivatives highlights their physical stability and surface interaction capabilities (Rbaa et al., 2019).

properties

IUPAC Name

8-(1-methyltetrazol-5-yl)sulfanyl-5-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2S/c1-16-11(13-14-15-16)20-9-5-4-8(17(18)19)7-3-2-6-12-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJRGFQMVWVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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